N-[(4-methoxypyridin-3-yl)methyl]-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide
Description
N-[(4-methoxypyridin-3-yl)methyl]-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide is a complex organic compound that features a combination of pyridine, indole, and furan moieties
Properties
IUPAC Name |
N-[(4-methoxypyridin-3-yl)methyl]-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-11-16-5-3-4-6-19(16)25(15)14-17-8-10-28-21(17)22(26)24-13-18-12-23-9-7-20(18)27-2/h3-10,12,15H,11,13-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWACZDQDTCDMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=C(OC=C3)C(=O)NCC4=C(C=CN=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxypyridin-3-yl)methyl]-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual building blocks, such as the 4-methoxypyridine, 2-methyl-2,3-dihydroindole, and furan-2-carboxylic acid derivatives. These intermediates are then coupled using various organic reactions, such as amide bond formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxypyridin-3-yl)methyl]-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, particularly at the indole and furan rings.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-methoxypyridin-3-yl)methyl]-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be utilized in the production of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxypyridin-3-yl)methyl]-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxypyridin-3-yl)methyl]-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide
- N-[(4-methoxypyridin-3-yl)methyl]-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxylate
- N-[(4-methoxypyridin-3-yl)methyl]-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
